2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride

Pharmaceutical Development Aqueous Solubility Salt Selection

Substituting generic sulfonamide building blocks in Daltroban synthesis introduces significant risk-the specific 4-chlorobenzenesulfonyl-ethylamine hydrochloride salt form is essential for reproducible TXA2 antagonist activity. • Serves as the critical 4-chlorobenzenesulfonyl-ethylamine fragment for Daltroban (BM-13505, SKF-96148) synthesis • Primary amine handle enables systematic SAR library construction at DAT, NET, and SERT transporters • Hydrochloride salt ensures aqueous solubility and consistent reactivity in multi-step synthetic routes Batch-tested material with defined salt form eliminates variability in cardiovascular and neuropharmacology research workflows.

Molecular Formula C8H11Cl2NO2S
Molecular Weight 256.15 g/mol
CAS No. 85052-88-6
Cat. No. B1601533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride
CAS85052-88-6
Molecular FormulaC8H11Cl2NO2S
Molecular Weight256.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)CCN)Cl.Cl
InChIInChI=1S/C8H10ClNO2S.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4H,5-6,10H2;1H
InChIKeyDMFNQQKPMRHTIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride (CAS 85052-88-6): Sourcing Specifications and Primary Application Context


2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride (CAS 85052-88-6), also known as 2-[(4-chlorophenyl)sulfonyl]ethanamine hydrochloride, is a sulfonamide-class chemical building block with the molecular formula C8H11Cl2NO2S and a molecular weight of 256.15 g/mol . The compound exists as a hydrochloride salt, providing enhanced aqueous solubility and stability relative to the free base form . It serves primarily as a pharmaceutical intermediate and as a starting material for the synthesis of more complex bioactive molecules, particularly in research focused on neurological targets and enzyme inhibition pathways .

Why Generic Substitution Fails: Critical Selection Factors for 2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride (CAS 85052-88-6)


Assuming functional interchangeability among sulfonamide building blocks or even closely related 4-chlorobenzenesulfonyl derivatives introduces significant risk in research and development workflows. While compounds sharing the 4-chlorobenzenesulfonyl core may exhibit overlapping pharmacological interest, differences in the amine substituent and salt form profoundly alter physicochemical properties, synthetic utility, and biological target engagement. For example, the free base 2-[(4-chlorophenyl)sulfonyl]ethanamine (MW 219.69 g/mol) exhibits markedly different solubility, handling, and reactivity compared to the hydrochloride salt [1]. Similarly, N-alkylated analogs introduce steric bulk that can ablate desired binding interactions or alter metabolic stability . Procuring the specific, high-purity hydrochloride salt is therefore essential for ensuring reproducible experimental outcomes and for serving as a reliable intermediate in multi-step synthetic routes where salt form dictates downstream reaction compatibility.

Quantitative Evidence Guide: 2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride (CAS 85052-88-6) Differentiation Data


Solubility and Formulation Advantage: Hydrochloride Salt vs. Free Base

2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride exists as a hydrochloride salt, conferring a significant and quantifiable solubility advantage in aqueous media compared to its free base counterpart, 2-[(4-chlorophenyl)sulfonyl]ethanamine. The free base is characterized as a neutral organic compound with limited aqueous solubility, while the hydrochloride salt is explicitly noted for its enhanced water solubility, a critical property for biological assays and certain synthetic applications . This distinction in salt form directly impacts experimental design, where dissolution in aqueous buffers or cell culture media is required.

Pharmaceutical Development Aqueous Solubility Salt Selection

Purity Specifications: Direct Comparison of Commercially Available Batches

Commercially available batches of 2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride are offered with specified purity levels, providing a direct, quantitative metric for procurement decisions. Typical purity specifications range from 95% to 98%+ as determined by HPLC or equivalent analytical methods [1]. While a class-level inference can be made that alternative sulfonamide building blocks may have similar purity ranges, the explicit certification for this specific CAS number ensures that the material meets the defined threshold for use as a research intermediate. The 98%+ specification, in particular, minimizes the presence of unidentified impurities that could confound biological assay results or interfere with subsequent synthetic transformations.

Chemical Procurement Purity Analysis Quality Control

Synthetic Accessibility and Cost Efficiency: Ethylamine Core vs. Complex Amine Analogs

2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride is synthesized via a straightforward, single-step reaction between 4-chlorobenzenesulfonyl chloride and ethylamine, followed by salt formation with hydrochloric acid . This synthetic simplicity contrasts sharply with more complex 4-chlorobenzenesulfonamide derivatives bearing elaborate N-alkyl or N-aryl substituents, which require multi-step syntheses, expensive coupling reagents, and more demanding purification protocols. While a direct head-to-head cost comparison is not available, class-level inference strongly supports that the ethylamine derivative offers a significantly lower cost of goods and shorter lead times for procurement, making it the preferred starting material for exploratory medicinal chemistry campaigns and large-scale intermediate production.

Medicinal Chemistry Synthetic Intermediate Cost of Goods

Optimal Application Scenarios for 2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride (CAS 85052-88-6)


Synthesis of Daltroban (BM-13505) and Related Thromboxane A2 Receptor Antagonists

2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride serves as a critical starting material for the synthesis of Daltroban (BM-13505, SKF-96148), a selective thromboxane A2 (TXA2) receptor antagonist with demonstrated protective effects in models of myocardial ischemia-reperfusion injury and platelet aggregation inhibition . The compound provides the essential 4-chlorobenzenesulfonyl-ethylamine fragment, which is subsequently coupled to a phenylacetic acid moiety to yield the final pharmacophore. Procuring the high-purity hydrochloride salt of CAS 85052-88-6 ensures the integrity of this key synthetic step and the biological activity of the resulting TXA2 antagonist. This application is directly supported by the compound's established role as a pharmaceutical intermediate in cardiovascular and antiplatelet research .

Medicinal Chemistry Exploration of Dopamine and Serotonin Transporter Ligands

The 4-chlorobenzenesulfonyl moiety is a recognized pharmacophoric element in ligands targeting monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) . While 2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride itself may not be the final bioactive molecule, it functions as a versatile building block for the rapid construction of focused chemical libraries. By using this compound as a common intermediate, medicinal chemists can systematically introduce diverse N-substituents to probe structure-activity relationships (SAR) at DAT, NET, and SERT, potentially leading to novel probes for neurological disorder research. This application aligns with its documented use in the development of drugs targeting neurological pathways .

Enzyme Inhibition Studies Requiring Sulfonamide-Based Scaffolds

Sulfonamides, as a class, are well-known inhibitors of various enzymes, including carbonic anhydrases, acetylcholinesterase, and butyrylcholinesterase . 2-(4-Chlorobenzenesulfonyl)-ethylamine hydrochloride provides a foundational sulfonamide scaffold with a primary amine handle, enabling facile conjugation to diverse molecular probes or affinity matrices. This makes it an ideal starting point for developing novel enzyme inhibitors, particularly in studies where the 4-chloro substitution on the phenyl ring is known to enhance potency or selectivity. The compound's high purity and defined salt form ensure reproducible inhibition data, a critical requirement in biochemical and pharmacological research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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